Cas no 68808-17-3 (2(1H)-Pyrazinone,6-ethyl-3,5-dimethyl-(9CI))

2(1H)-Pyrazinone,6-ethyl-3,5-dimethyl-(9CI) structure
68808-17-3 structure
Product Name:2(1H)-Pyrazinone,6-ethyl-3,5-dimethyl-(9CI)
CAS No:68808-17-3
MF:C8H12N2O
MW:152.193681716919
CID:972141
PubChem ID:12447007
Update Time:2025-04-19

2(1H)-Pyrazinone,6-ethyl-3,5-dimethyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrazinone,6-ethyl-3,5-dimethyl-(9CI)
    • 6-ethyl-3,5-dimethyl-1H-pyrazin-2-one
    • 6-ETHYL-3,5-DIMETHYL-2(1H)-PYRAZINONE
    • AG-G-66078
    • CTK5C8484
    • 68808-17-3
    • 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one
    • OJDOIYRLMJWDGW-UHFFFAOYSA-N
    • 3,5-dimethyl-6-ethyl-2(1H)-pyrazinone
    • DTXSID60498666
    • 2-hydroxy-3,5-dimethyl-6-ethylpyrazine
    • DB-280364
    • 2(1H)-PYRAZINONE, 6-ETHYL-3,5-DIMETHYL-
    • Inchi: 1S/C8H12N2O/c1-4-7-5(2)9-6(3)8(11)10-7/h4H2,1-3H3,(H,10,11)
    • InChI Key: OJDOIYRLMJWDGW-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=NC(C)=C(CC)N1

Computed Properties

  • Exact Mass: 152.09500
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 45.75000
  • LogP: 0.94910
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